
2-Ethyl-1,3-dioxolane
Overview
Description
2-Ethyl-1,3-dioxolane is an organic compound with the molecular formula C5H10O2. It is a colorless liquid with a distinct odor and is relatively stable under normal conditions. This compound is part of the dioxolane family, which are heterocyclic acetals commonly used in various chemical applications .
Mechanism of Action
Target of Action
2-Ethyl-1,3-dioxolane is a type of organic compound known as a dioxolane . Dioxolanes are used as solvents and as co-monomers in polyacetals . The primary targets of this compound are carbonyl compounds, where it acts as a protective group .
Mode of Action
This compound interacts with its targets through a process known as acetalization . This involves the reaction of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . The result is the formation of a ketal, which is a more stable compound .
Biochemical Pathways
The acetalization process involving this compound affects the biochemical pathways of carbonyl compounds . The formation of a ketal alters the reactivity of the carbonyl compound, protecting it from further reactions . This can be particularly useful in multi-step organic synthesis, where certain functional groups need to be protected while others are modified .
Pharmacokinetics
Its properties as a dioxolane suggest that it is likely to have good solubility in organic solvents . Its boiling point is 379 K , indicating that it is a volatile compound. More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The primary result of the action of this compound is the formation of a ketal from a carbonyl compound . This transformation protects the carbonyl group from further reactions, allowing other functional groups in the molecule to be selectively modified .
Action Environment
The action of this compound is influenced by several environmental factors. The presence of a Brönsted or a Lewis acid catalyst is necessary for the acetalization process . The reaction is also sensitive to the solvent used, with toluene often used due to its ability to continuously remove water from the reaction mixture . Temperature can also influence the reaction, with higher temperatures typically increasing the reaction rate .
Preparation Methods
2-Ethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes and ketalization of ketones with ethylene glycol. The reaction typically involves the use of a Brönsted or Lewis acid catalyst . A common industrial method involves the condensation of carbonyl compounds with vicinal diols under acidic conditions, often using toluenesulfonic acid as a catalyst in refluxing toluene . The continuous removal of water from the reaction mixture is crucial for driving the equilibrium towards the formation of the desired dioxolane .
Chemical Reactions Analysis
2-Ethyl-1,3-dioxolane undergoes various chemical reactions, including:
Scientific Research Applications
Chemical Synthesis
2-Ethyl-1,3-dioxolane serves as a solvent and co-monomer in the synthesis of polyacetals and other polymers. It participates in various chemical reactions including:
- Oxidation : Can be oxidized using strong oxidizing agents such as potassium permanganate.
- Reduction : Can undergo reduction with lithium aluminum hydride or sodium borohydride.
- Substitution : Engages in nucleophilic substitution reactions with organolithium or Grignard reagents.
- Hydrolysis : Acid-catalyzed hydrolysis can regenerate carbonyl compounds and ethylene glycol.
Biochemical Applications
In biological contexts, this compound is utilized in the preparation of various biochemical reagents and intermediates. While specific biological activity data is limited, compounds within the dioxolane family have been studied for their potential toxicity and interactions with biological systems .
Pharmaceutical Research
Derivatives of this compound are being explored for their potential pharmaceutical applications. The compound's ability to form stable intermediates makes it a candidate for drug synthesis pathways .
Ethylene Glycol Recovery
One of the most significant applications of this compound is in the recovery of ethylene glycol (EG) from mixtures containing EG and 1,2-butanediol (1,2-BDO). This process involves hydrolysis of this compound to regenerate EG through a reversible reaction-assisted intensification approach. Pilot-scale experiments have shown that this method is efficient for recovering EG from industrial waste streams .
Polymer Production
In the polymer industry, this compound is used as a monomer in the production of polyacetals and other polymeric materials. Its properties allow it to enhance the physical characteristics of the resultant polymers .
Paints and Coatings
The compound is also employed in the formulation of paints and lacquers due to its solvent properties and ability to improve the stability and durability of coatings .
Comparison with Similar Compounds
2-Ethyl-1,3-dioxolane is similar to other dioxolanes and dioxanes, such as 1,3-dioxane and 1,2-dioxolane . it is unique due to its specific structure and stability, which make it particularly useful as a protecting group in organic synthesis . Other similar compounds include:
1,3-Dioxane: Used as a solvent and in the synthesis of polymers.
1,2-Dioxolane: Known for its peroxide properties and used in various chemical reactions.
Biological Activity
2-Ethyl-1,3-dioxolane is a cyclic ether characterized by its five-membered dioxolane ring structure, which includes two oxygen atoms. Its molecular formula is C6H12O2, with a molecular weight of approximately 116.16 g/mol. This compound has garnered attention for its potential applications in various chemical processes and its unique biological interactions.
Chemical Structure
The structure of this compound can be represented as follows:
- Molecular Formula : C6H12O2
- SMILES Notation : CCC1(C)OCCO1
- InChI Key : UPZFLZYXYGBAPL-UHFFFAOYSA-N
Synthesis Methods
Various methods have been developed for synthesizing this compound, often involving the reaction of ethylene glycol with formaldehyde under controlled conditions. For instance, one method reported a yield of 95% using a distillation apparatus .
Biological Activity Overview
While specific biological activity data for this compound is limited, its structural relatives in the dioxolane family exhibit diverse biological interactions. The following sections detail the known biological activities and potential implications for human health and environmental safety.
Toxicity and Safety Profile
The toxicity of compounds within the dioxolane family can vary significantly. Preliminary studies suggest that this compound may exhibit moderate toxicity, necessitating further investigation into its effects on human health and the environment.
Comparative Toxicity Data
Compound Name | LD50 (mg/kg) | Notes |
---|---|---|
This compound | TBD | Limited data available |
1,3-Dioxolane | TBD | Known to have moderate toxicity |
4-Methyl-1,3-dioxolane | TBD | Varies with structural modifications |
Biological Interactions
Research indicates that cyclic ethers like this compound may interact with various biological systems through mechanisms such as:
- Oxidation Reactions : The compound can undergo oxidation to form stable intermediates like ethylene and formaldehyde.
- Hydrolysis : In the presence of catalysts, it can hydrolyze to regenerate ethylene glycol, which is significant in industrial applications .
Case Study 1: Oxidation Pathways
A detailed kinetic modeling study explored the oxidation of 1,3-dioxolanes under varying conditions. The findings demonstrated that the oxidation pathways lead to the formation of several stable intermediates. This research provides insights into the combustion characteristics of dioxolanes and their potential as biofuels .
Case Study 2: Hydrolysis Reactions
A pilot-scale experiment investigated the hydrolysis of this compound to recover ethylene glycol. The study highlighted the efficiency of reactive distillation processes in recovering valuable chemicals from cyclic ethers .
Properties
IUPAC Name |
2-ethyl-1,3-dioxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-2-5-6-3-4-7-5/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBRDDDJKLAXTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OCCO1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180374 | |
Record name | 2-Ethyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2568-96-9 | |
Record name | 2-Ethyl-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2568-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-ethyl-1,3-dioxolane in ethylene glycol recovery?
A: this compound (2ED) plays a crucial role in recovering ethylene glycol (EG) from mixtures containing EG and 1,2-butanediol (1,2-BDO). The process involves a reversible reaction-assisted intensification approach where 2ED is hydrolyzed to yield EG. [] This hydrolysis can be effectively achieved through reactive distillation using a structured catalytic packing unit with KRD-002 ion-exchange resin. Pilot-scale experiments and simulations have demonstrated the efficiency of this method. []
Q2: Are there any side reactions associated with the use of this compound in chemical synthesis?
A: Yes, when this compound derivatives containing a vinyl ether group are involved in hydrosilylation reactions using a silane compound and hexachloroplatinic acid catalyst, several side reactions can occur. [] These include silane-alcohol condensation, primarily with the secondary alcohol of the this compound derivative, leading to silyloxygrafted moieties. Additionally, hydrogen generated during this condensation can partially saturate any residual vinyl ether isomers. The remaining portion of these isomers may cyclize, forming a this compound derivative. []
Q3: Can you describe the liquid-liquid equilibrium behavior of this compound in water-inorganic compound systems?
A: Studies have examined the mutual solubility of this compound (2ED) in water. [] Furthermore, research has explored the liquid-liquid equilibrium behavior of structurally similar substituted dioxolanes like 4-methyl-1,3-dioxolane (4MD), 2-methyl-1,3-dioxolane (2MD), and 2,2-dimethyl-1,3-dioxolane (DMD) in ternary systems with water and inorganic compounds like NaOH, KCl, and CaCl2. []
Q4: What are the potential applications of N,N'-bis(this compound)kryptocyanine (EDKC)?
A: EDKC, a lipophilic cyanine dye, exhibits potential as a photosensitizer in both biological and chemical contexts. Research suggests that EDKC might be beneficial in photodynamic therapy for cancer treatment. [] Its preferential accumulation in carcinoma cell mitochondria compared to normal cells makes it a promising candidate for targeted therapy. Upon exposure to light within the 680-720 nm range, EDKC induces significant cell death in various carcinoma cell lines while demonstrating minimal toxicity towards normal cells. [] This selective phototoxicity stems from EDKC's ability to generate reactive oxygen species upon light activation, leading to mitochondrial damage and ultimately cell death. []
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